BenchChemオンラインストアへようこそ!

1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-

Nicotinic acetylcholine receptor α4β2 selectivity Spiro scaffold design

1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)- (CAS 646056-67-9) is an N-aryl diazaspirocyclic compound within the Targacept patent family (WO2004005293, JP2011088896A), claimed as a modulator of nicotinic acetylcholine receptors (nAChRs) for central nervous system disorders. The molecule features a conformationally constrained 1,6-diazaspiro[3.5]nonane core bearing an N-methyl group at the 1-position and a 3-pyridinyl substituent at the 6-position, yielding a molecular formula of C₁₃H₁₉N₃ and molecular weight of 217.32 g/mol.

Molecular Formula C13H19N3
Molecular Weight 217.31 g/mol
CAS No. 646056-67-9
Cat. No. B11889102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-
CAS646056-67-9
Molecular FormulaC13H19N3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCN1CCC12CCCN(C2)C3=CN=CC=C3
InChIInChI=1S/C13H19N3/c1-15-9-6-13(15)5-3-8-16(11-13)12-4-2-7-14-10-12/h2,4,7,10H,3,5-6,8-9,11H2,1H3
InChIKeyLRDCSKNSMGZKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)- (CAS 646056-67-9): Procurement-Ready Spirocyclic nAChR Ligand Scaffold


1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)- (CAS 646056-67-9) is an N-aryl diazaspirocyclic compound within the Targacept patent family (WO2004005293, JP2011088896A), claimed as a modulator of nicotinic acetylcholine receptors (nAChRs) for central nervous system disorders [1]. The molecule features a conformationally constrained 1,6-diazaspiro[3.5]nonane core bearing an N-methyl group at the 1-position and a 3-pyridinyl substituent at the 6-position, yielding a molecular formula of C₁₃H₁₉N₃ and molecular weight of 217.32 g/mol . This compound is commercially available as a research chemical (≥97% purity) for in vitro and in vivo pharmacological studies .

Why Generic Substitution Fails for 1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)- in nAChR-Focused Research


Compounds within the N-aryl diazaspirocyclic class cannot be treated as interchangeable because spiro ring size and N-substitution pattern profoundly impact nAChR subtype selectivity, binding kinetics, and blood-brain barrier penetration [1]. The 1,6-diazaspiro[3.5]nonane core imposes a distinct geometry—combining a four-membered azetidine ring with a six-membered piperidine ring—that differs from the 1,7-diazaspiro[4.4]nonane scaffold found in analogs such as TC-2216 [2]. Furthermore, the N-methyl group on the target compound eliminates a hydrogen bond donor (0 vs. 1 in the des-methyl analog CAS 646056-66-8), altering both target engagement profile and passive membrane permeability . These structural differences translate into measurable divergence in receptor subtype affinity and functional selectivity, as demonstrated across the diazaspirocyclic series [1].

Quantitative Differentiation Evidence: 1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)- (CAS 646056-67-9) vs. Closest Analogs


Spiro Ring Architecture: 1,6-Diazaspiro[3.5]nonane vs. 1,7-Diazaspiro[4.4]nonane Core and Subtype Selectivity Implications

The 1,6-diazaspiro[3.5]nonane core of the target compound imposes a distinct conformational constraint relative to the 1,7-diazaspiro[4.4]nonane scaffold. In the diazaspirocyclic compound class, the [3.5] spiro system positions the pyridinyl-bearing nitrogen within a piperidine ring sharing a spiro carbon with an azetidine ring, whereas the [4.4] system (e.g., TC-2216) positions it within a pyrrolidine ring sharing a spiro carbon with a second pyrrolidine [1]. This architectural divergence alters the distance and vector between the basic nitrogen and the aromatic pyridine ring, a critical pharmacophoric element for nAChR binding [2]. Across the diazaspirocyclic series reported by Targacept, compounds exhibited high affinity (Ki <35 nM) at human α4β2 nAChR with >15-fold selectivity over α7, α3β4, and muscle subtypes (Ki >500 nM) [2].

Nicotinic acetylcholine receptor α4β2 selectivity Spiro scaffold design

N-Methylation Impact: 1-Methyl-6-(3-pyridinyl)- vs. Des-Methyl Analog (CAS 646056-66-8) Physicochemical Differentiation

The presence of an N-methyl group at position 1 of the target compound (CAS 646056-67-9) represents the sole structural difference from its des-methyl analog 6-(3-pyridinyl)-1,6-diazaspiro[3.5]nonane (CAS 646056-66-8). This methylation eliminates the sole hydrogen bond donor (HBD count: 0 vs. 1 in the des-methyl analog), increases calculated lipophilicity, and raises molecular weight from 203.28 to 217.32 g/mol . In CNS drug discovery, reducing HBD count from 1 to 0 is a well-validated strategy for improving passive blood-brain barrier penetration, as each HBD imposes an estimated 0.5–1.0 log unit penalty in brain-to-plasma ratio [1]. The N-methyl group also increases steric bulk around the basic nitrogen, which can modulate the pKa of the azetidine nitrogen and alter the protonation state at physiological pH.

N-methylation Blood-brain barrier permeability Hydrogen bond donor count

Binding Mode Structural Validation: Crystal Structure of a Closely Related 1,7-Diazaspiro[4.4]nonane Analog Bound to AChBP (PDB 4ZK4)

The crystal structure of a chimeric AChBP from Aplysia californica in complex with (5R)-1-methyl-7-[5-(propan-2-yloxy)pyridin-3-yl]-1,7-diazaspiro[4.4]nonane (PDB ID: 4ZK4) provides direct structural evidence for the binding mode of N-aryl diazaspirocyclic compounds at the nAChR orthosteric site [1]. The structure reveals that the protonated basic nitrogen of the diazaspiro scaffold engages in a cation-π interaction with a conserved tryptophan residue (analogous to Trp149 of the human α4 subunit), while the pyridine nitrogen participates in a hydrogen bond network within the binding pocket [1]. This binding mode is conserved across the diazaspirocyclic class and validates the pharmacophoric model wherein the spirocyclic core serves as a rigid scaffold orienting the pyridine ring and basic center at an optimal distance for nAChR engagement [2].

Crystal structure Acetylcholine binding protein Ligand-receptor interactions

nAChR Subtype Selectivity Class Evidence: High Affinity at α4β2 with Favorable Selectivity Window Against Peripheral Subtypes

The diazaspirocyclic compound class demonstrates a consistent selectivity profile favoring central α4β2 nAChRs over peripheral and ganglionic subtypes. The Targacept team reported that all three target compounds synthesized in their diazaspirocyclic series exhibited Ki <35 nM at human α4β2 nAChR, while maintaining Ki >500 nM at human α7, α3β4 (ganglion), and α1β1γδ (muscle) subtypes, yielding a minimum selectivity ratio of >15-fold [1]. This selectivity profile is pharmacologically significant because α3β4 receptors mediate ganglionic transmission (cardiovascular side effects) and α1β1γδ receptors mediate neuromuscular transmission (skeletal muscle side effects) [2]. The closely related analog 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane shows a more extreme selectivity window: Ki(α4β2) = 33 nM vs. Ki(α7) = 6900 nM, representing ~209-fold selectivity [3].

nAChR subtype selectivity α4β2 affinity Off-target receptor profiling

Commercial Availability and Purity Benchmarking: 1-Methyl-6-(3-pyridinyl)-1,6-diazaspiro[3.5]nonane vs. Des-Methyl Analog

Both the N-methylated target compound (CAS 646056-67-9) and its des-methyl analog (CAS 646056-66-8) are commercially available as research chemicals. The target compound is offered at 97% purity (Catalog CM215968) with a molecular weight of 217.32 g/mol , while the des-methyl analog (CAS 646056-66-8, molecular weight 203.28 g/mol) is available from multiple suppliers . The target compound's higher molecular weight and N-methylation differentiate it from the des-methyl analog not only in physicochemical properties but also in synthetic accessibility: the additional N-methylation step introduces a potential purity consideration, making the certified 97% purity specification directly relevant for reproducible pharmacological assays where trace impurities of the des-methyl precursor could confound dose-response measurements [1].

Chemical procurement Research-grade purity Catalog availability

Optimal Research and Procurement Application Scenarios for 1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)- (CAS 646056-67-9)


α4β2 nAChR Subtype Selectivity Profiling and Structure-Activity Relationship (SAR) Studies

This compound serves as a scaffold-diversification tool for nAChR SAR campaigns. Its 1,6-diazaspiro[3.5]nonane core provides an alternative spiro geometry to the more extensively characterized 1,7-diazaspiro[4.4]nonane series (e.g., TC-2216 analogs), enabling systematic exploration of how spiro ring size modulates α4β2 vs. α7 selectivity [1]. Researchers should use radioligand displacement assays ([3H]cytisine for α4β2, [125I]α-bungarotoxin for α7) with the target compound and the des-methyl analog (CAS 646056-66-8) tested in parallel to quantify the contribution of N-methylation to subtype binding affinity [2]. The crystal structure of the related diazaspiro scaffold (PDB 4ZK4) provides a structural template for rationalizing observed selectivity differences [3].

CNS Penetration Assessment: Comparing N-Methylated vs. Des-Methyl Diazaspiro[3.5]nonane Analogs in Parallel Artificial Membrane Permeability Assays (PAMPA) and In Vivo Brain-to-Plasma Ratio Studies

The N-methylation of the target compound (HBD = 0) relative to its des-methyl analog (HBD = 1) provides a controlled chemical probe for assessing the impact of a single hydrogen bond donor on CNS penetration within the identical spiro scaffold [1]. The recommended experimental workflow includes: (i) PAMPA-BBB assay to measure passive permeability (Pe) of both compounds in parallel; (ii) MDCK-MDR1 monolayer assay to assess P-glycoprotein efflux liability; and (iii) rodent brain-to-plasma ratio (Kp,uu) determination at a single time point post-administration [2]. This paired analysis can directly quantify the CNS penetration advantage conferred by N-methylation in the diazaspiro[3.5]nonane series.

Nicotinic Pharmacology Tool Compound for Differentiating α4β2-Mediated vs. α3β4-Mediated Effects in Functional Tissue Assays

Based on class-level evidence that diazaspirocyclic compounds exhibit high α4β2 affinity (Ki <35 nM) with >500 nM affinity at ganglionic α3β4 receptors [1], the target compound is positioned as a research tool for functional studies requiring pharmacological isolation of α4β2-mediated responses. Recommended assays include: (i) electrically evoked [3H]dopamine release from rat striatal slices (α4β2-mediated) vs. [3H]norepinephrine release from rat hippocampal slices; and (ii) comparison of concentration-response curves with the ganglionic blocker mecamylamine to differentiate central from peripheral nAChR contributions. The target compound should be tested alongside the [4.4] analog to determine whether the [3.5] scaffold offers an improved functional selectivity window at the tissue level [2].

Reference Standard for Analytical Method Development and Quality Control of Diazaspiro[3.5]nonane-Based Compound Libraries

With a defined purity specification of ≥97% and a molecular weight of 217.32 g/mol [1], 1,6-diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)- is suitable as a reference standard for developing HPLC and LCMS analytical methods for diazaspiro[3.5]nonane-based compound libraries. Key analytical parameters include: retention time under reversed-phase conditions (C18 column, acetonitrile/water + 0.1% formic acid gradient), UV absorption maxima (λmax ~260 nm from the pyridine chromophore), and characteristic MS/MS fragmentation patterns. The compound's distinctive spirocyclic structure yields diagnostic fragment ions that can serve as library-wide markers for scaffold integrity verification [2].

Quote Request

Request a Quote for 1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.